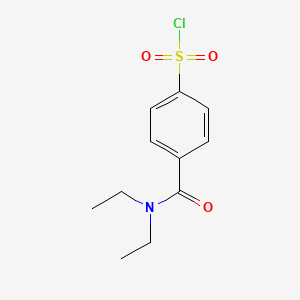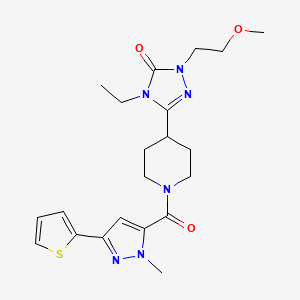
N-(4-acetamidophenyl)-2-((4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-acetamidophenyl)-2-((4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a derivative of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which has been identified as a novel scaffold with activity against various cancer cell lines, including those resistant to other treatments . This family of compounds has shown promise in the fight against cancer due to their ability to induce cell death through apoptosis and autophagy, as well as demonstrating good pharmacokinetic properties and significant tumor growth reduction in vivo .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid under microwave irradiation to form the 2-(4-aminophenyl)benzothiazole structure. This structure is then acetylated to form amide compounds, which are further reacted with various heterocyclic ring systems in the presence of potassium carbonate to yield the final compounds . Although the specific synthesis route for the compound is not detailed, it likely follows a similar pathway involving the formation of an acetamide group and subsequent reactions to introduce the thiazole and additional substituents.
Molecular Structure Analysis
The molecular structure of a related compound, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, has been analyzed, revealing that the acetamide group forms distinct dihedral angles with the phenyl and thiazole rings, contributing to the molecule's three-dimensional conformation . This structural information is crucial as it can influence the compound's biological activity and interactions with target proteins. The crystal packing of such molecules is characterized by hydrogen bonding and π-π interactions, which are essential for the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer antitumor activity. The initial reactions to form the benzothiazole structure, followed by acetylation and further functionalization with heterocyclic rings, are key steps in the synthesis of these bioactive molecules . The specific chemical reactions for the compound would involve the introduction of the dimethylphenylamino group and the formation of the thiazolylthio acetamide moiety, which are likely critical for its biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "this compound" are not detailed in the provided papers, the properties of similar compounds in the same family can provide insights. These properties include solubility, stability, and the compound's ability to form stable crystals, which are important for drug formulation and delivery . The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are also critical and have been found to be favorable in the lead compound 6b from the same family .
Applications De Recherche Scientifique
Antitumor Activity
Several studies have focused on the synthesis and evaluation of derivatives similar to this compound for potential antitumor activity. For instance, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures similar to the compound , and evaluated their antitumor activity against human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Optoelectronic Properties
The optoelectronic properties of thiazole-based polythiophenes, which share a structural similarity with the compound , were investigated by Camurlu and Guven (2015). They synthesized thiazole-containing monomers and evaluated their conducting polymers' optoelectronic properties (Camurlu & Guven, 2015).
Antimicrobial Evaluation
Research by Gul et al. (2017) involved synthesizing 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which are structurally related to the compound , and evaluating their antimicrobial and hemolytic activity (Gul et al., 2017).
Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives including N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which bear resemblance to the compound , and assessed their anti-inflammatory activity (Sunder & Maleraju, 2013).
Propriétés
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-14-8-15(2)10-19(9-14)26-21(29)11-20-12-31-23(27-20)32-13-22(30)25-18-6-4-17(5-7-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHWANOIIXEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)

![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)
![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)
![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)
![7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)
![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)

![N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3017350.png)